molecular formula C12H13N3O3S B5532572 N-{[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetyl}glycine

N-{[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetyl}glycine

Cat. No. B5532572
M. Wt: 279.32 g/mol
InChI Key: DCDBUEPZMQDOFR-UHFFFAOYSA-N
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Description

"N-{[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetyl}glycine" is a chemical compound of interest in various research areas due to its unique structure and potential applications. This compound, characterized by the presence of a cyano group, a thioacetyl linkage, and a glycine residue, presents a rich field for chemical and physical property investigations.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including catalysis by amino acids, as seen in the synthesis of 4,6-dimethyl-3-cyano-2-pyridone, which demonstrates the role of amino acids in facilitating chemical transformations (Prlainovic et al., 2017). While this doesn't directly address the synthesis of the specific compound , it illustrates the importance of amino acids in synthesizing complex pyridinyl compounds.

Molecular Structure Analysis

Molecular structure analysis of related pyridinyl compounds, through experimental and computational studies, reveals insights into their non-linear optical (NLO) properties and potential interactions at the molecular level, as demonstrated in the synthesis and analysis of related pyridinyl carboxamide compounds (Jayarajan et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving pyridinyl compounds often explore their reactivity towards different chemical agents. For instance, the study on the synthesis of thieno[2,3-b]pyridinones provides insights into the chemical reactivity of compounds with similar pyridinyl structures, highlighting their potential as cytoprotectants and inhibitors (Buchstaller et al., 2006).

Physical Properties Analysis

The physical properties of pyridinyl compounds, including their crystalline structure and solubility, play a crucial role in their application and functionality. While specific studies on "N-{[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetyl}glycine" are not directly mentioned, research into similar compounds can provide foundational knowledge on how such structural elements might influence physical properties.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are essential for understanding the applications and behavior of pyridinyl compounds. For example, the synthesis and characterization of metal complexes with similar ligands offer insights into the coordination chemistry and potential reactivity of such compounds (Naema, 2017).

properties

IUPAC Name

2-[[2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylacetyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S/c1-7-3-8(2)15-12(9(7)4-13)19-6-10(16)14-5-11(17)18/h3H,5-6H2,1-2H3,(H,14,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCDBUEPZMQDOFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCC(=O)NCC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetyl}glycine

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